1,1,2,4-Tetrachlorobut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,4-Tetrachlorobut-2-ene is an organochlorine compound with the molecular formula C₄H₄Cl₄. This compound is characterized by the presence of four chlorine atoms attached to a butene backbone. It is a colorless liquid at room temperature and is used in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,4-Tetrachlorobut-2-ene can be synthesized through the chlorination of butadiene. The process involves the addition of chlorine to butadiene, resulting in the formation of this compound. The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in reactors designed to handle the exothermic nature of the chlorination reaction. The product is then purified through distillation and other separation techniques to achieve the required purity levels for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1,1,2,4-Tetrachlorobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with various reagents, such as hydrogen, halogens, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.
Addition Reactions: Hydrogenation can be performed using hydrogen gas and a metal catalyst like palladium or platinum.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as alcohols, amines, or ethers can be formed.
Addition Products: Hydrogenation results in the formation of 1,1,2,4-tetrachlorobutane.
Oxidation Products: Oxidation can lead to the formation of chlorinated carboxylic acids or ketones
Scientific Research Applications
1,1,2,4-Tetrachlorobut-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in studying substitution and addition reactions.
Biology: The compound can be used in biochemical studies to understand the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into its potential use in pharmaceuticals is ongoing, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1,2,4-tetrachlorobut-2-ene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts with proteins, DNA, and other biomolecules, potentially affecting their function and leading to various biological effects .
Comparison with Similar Compounds
1,1,2,2-Tetrachlorobutane: Similar in structure but with different reactivity due to the absence of a double bond.
1,1,2,3-Tetrachlorobut-2-ene: Another chlorinated butene with different substitution patterns.
1,1,2,4-Tetrachlorobutane: The fully saturated analog of 1,1,2,4-tetrachlorobut-2-ene.
Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms and the presence of a double bond, which imparts distinct reactivity and chemical properties. This makes it valuable in various chemical syntheses and industrial applications .
Properties
CAS No. |
3574-42-3 |
---|---|
Molecular Formula |
C4H4Cl4 |
Molecular Weight |
193.9 g/mol |
IUPAC Name |
1,1,2,4-tetrachlorobut-2-ene |
InChI |
InChI=1S/C4H4Cl4/c5-2-1-3(6)4(7)8/h1,4H,2H2 |
InChI Key |
JMHDKPDUQSVLSP-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C(C(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.